1,4-Dichlorocyclohexane

Catalog No.
S1516420
CAS No.
19398-57-3
M.F
C6H10Cl2
M. Wt
153.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Dichlorocyclohexane

CAS Number

19398-57-3

Product Name

1,4-Dichlorocyclohexane

IUPAC Name

1,4-dichlorocyclohexane

Molecular Formula

C6H10Cl2

Molecular Weight

153.05 g/mol

InChI

InChI=1S/C6H10Cl2/c7-5-1-2-6(8)4-3-5/h5-6H,1-4H2

InChI Key

WQTINZDWAXJLGH-UHFFFAOYSA-N

SMILES

C1CC(CCC1Cl)Cl

Canonical SMILES

C1CC(CCC1Cl)Cl

Synthesis and Characterization:

  • Organic synthesis: trans-1,4-Dichlorocyclohexane can be synthesized using various methods, including the chlorination of cyclohexane with chlorine gas or N-chlorosuccinimide.
  • Characterization: The purity and structure of trans-1,4-Dichlorocyclohexane can be confirmed using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry.

Applications in Organic Chemistry:

  • Solvent: Due to its non-polar nature, trans-1,4-Dichlorocyclohexane can be used as a solvent in various organic reactions.
  • Precursor for other compounds: It can serve as a starting material for the synthesis of other organic compounds, such as substituted cyclohexanes and dienes.

Material Science Applications:

  • Liquid crystal research: It has been studied as a potential component in liquid crystal materials due to its unique mesomorphic properties.

Limitations:

  • Safety concerns: It is important to note that trans-1,4-Dichlorocyclohexane is a suspected skin irritant and may be harmful upon inhalation or ingestion. Proper safety precautions should be taken when handling this compound.

1,4-Dichlorocyclohexane is an organic compound with the molecular formula C6H10Cl2C_6H_{10}Cl_2 and a molecular weight of 153.05 g/mol. It exists in two stereoisomeric forms: cis-1,4-dichlorocyclohexane and trans-1,4-dichlorocyclohexane. The compound is a colorless liquid with a characteristic strong odor and is primarily utilized in the synthesis of various chemical products, including pesticides and insecticides .

The compound's structure features two chlorine atoms attached to the cyclohexane ring at the 1 and 4 positions. This substitution pattern significantly influences its physical and chemical properties, including its conformational preferences and reactivity .

trans-1,4-Dichlorocyclohexane itself does not possess a well-defined mechanism of action in biological systems.

  • Toxicity: Limited data is available on the specific toxicity of trans-1,4-Dichlorocyclohexane. However, due to the presence of chlorine atoms, it is likely to be moderately toxic upon ingestion or inhalation.
  • Flammability: Combustible liquid [].
  • Reactivity: May react with strong oxidizing agents.
Typical of alkyl halides. Key reactions include:

  • Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles (e.g., hydroxide ions) to form alcohols or other functional groups.
  • Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.
  • Reduction: The compound can be reduced to cyclohexane or cyclohexanol using reducing agents like lithium aluminum hydride.

The presence of chlorine atoms affects the stability and reactivity of the compound, making it more susceptible to nucleophilic attack compared to non-halogenated cyclohexanes .

1,4-Dichlorocyclohexane can be synthesized through several methods:

  • From 1,4-Cyclohexanediol: This method involves treating 1,4-cyclohexanediol with hydrochloric acid under controlled conditions. The reaction typically occurs at elevated temperatures to facilitate the substitution of hydroxyl groups with chlorine .
  • Chlorination of Cyclohexane: Direct chlorination of cyclohexane using chlorine gas can yield a mixture of chlorinated products, including 1,4-dichlorocyclohexane. This method often requires careful control of reaction conditions to favor the desired product over others .

The primary applications of 1,4-dichlorocyclohexane include:

  • Pesticide Production: It is widely used as an intermediate in the synthesis of various pesticides and insecticides due to its effectiveness against pests.
  • Chemical Research: The compound serves as a model system for studying conformational behavior and reaction mechanisms in organic chemistry.
  • Solvent Use: Due to its solvent properties, it can be utilized in various chemical processes in laboratories.

Its unique properties make it valuable in both industrial applications and academic research settings .

Interaction studies involving 1,4-dichlorocyclohexane focus on its behavior in biological systems and its interactions with other chemicals. Research has shown that:

  • The compound interacts with various nucleophiles in substitution reactions.
  • Its biological interactions raise concerns about toxicity and environmental impact due to potential accumulation in ecosystems.

Studies utilizing spectroscopic techniques have provided insights into the conformational preferences of 1,4-dichlorocyclohexane and its derivatives, emphasizing the importance of understanding these interactions for safety assessments and regulatory purposes .

Several compounds are structurally related to 1,4-dichlorocyclohexane. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
CyclohexaneC6H12C_6H_{12}Non-halogenated; used as a solvent and chemical intermediate.
1,2-DichlorocyclohexaneC6H10Cl2C_6H_{10}Cl_2Chlorine atoms at positions 1 and 2; different reactivity profile.
1,3-DichlorocyclohexaneC6H10Cl2C_6H_{10}Cl_2Chlorine atoms at positions 1 and 3; distinct conformational stability.
Trans-1,2-DichlorocyclohexaneC6H10Cl2C_6H_{10}Cl_2Exhibits different physical properties compared to cis isomer; often more stable.

Uniqueness of 1,4-Dichlorocyclohexane

The unique substitution pattern of chlorine atoms at the 1 and 4 positions gives 1,4-dichlorocyclohexane distinct conformational characteristics compared to its isomers. This arrangement leads to specific dipole moments and energy states that influence its reactivity and interactions with other molecules . Additionally, its application in pesticide synthesis highlights its practical significance within organic chemistry.

XLogP3

2.7

Dates

Modify: 2023-08-15

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